

An In-depth Technical Guide to the Physicochemical Properties of 19-Norprogesterone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **19-Norprogesterone**

Cat. No.: **B1209251**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Norprogesterone (19-norpregn-4-ene-3,20-dione) is a potent synthetic steroidal progestin, structurally analogous to the endogenous hormone progesterone but lacking the C19 methyl group.^[1] This modification significantly enhances its progestogenic activity, making it four to eight times more potent than progesterone in some assays.^[1] First synthesized in 1944, this compound has been pivotal in the development of hormonal contraceptives and therapies.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **19-Norprogesterone**, its biological mechanism of action, and detailed experimental protocols for its characterization and study.

Physicochemical Properties

The removal of the angular methyl group at the C-10 position distinguishes **19-Norprogesterone** from its parent compound, progesterone, leading to altered physical and biological characteristics.^[1]

Data Summary

The key quantitative physicochemical data for **19-Norprogesterone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one	[1]
Molecular Formula	C ₂₀ H ₂₈ O ₂	[1]
Molecular Weight	300.44 g/mol	[1]
CAS Number	472-54-8	[1]
Appearance	Off-white powder	[2]
Melting Point	144 to 145 °C (291 to 293 °F)	[1]
Boiling Point	381.66°C (rough estimate)	[2]
Water Solubility	36.1 mg/L (at 37 °C)	[2]
Vapor Pressure	3.38 x 10 ⁻⁸ mmHg (at 25°C)	[2]

Synthesis and Characterization

The journey of **19-Norprogesterone** began with its first synthesis in 1944 by Maximilian Ehrenstein through the degradation of strophantidin, which produced a mixture of stereoisomers.[\[1\]](#) A refined synthesis yielding a pure, crystalline compound was later developed in 1951 by a team including Carl Djerassi.[\[1\]](#) Modern synthetic routes often start from estrone.[\[3\]](#) One general approach involves the conversion of a 19-hydroxy-3-keto- Δ^4 -steroid with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is then hydrolyzed to the corresponding 19-nor-3-keto- Δ^4 -steroid.[\[4\]](#)

Experimental Protocols for Characterization

Accurate characterization is critical for confirming the identity and purity of synthesized **19-Norprogesterone**. Below are detailed methodologies for standard analytical techniques.

NMR spectroscopy is essential for the structural elucidation of **19-Norprogesterone**, confirming the absence of the C19 methyl group and verifying the overall steroid backbone.

- Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified **19-Norprogesterone** sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the sample is fully dissolved.
 - Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Integrate ^1H signals and assign peaks based on expected chemical shifts and coupling constants for the steroid structure.

IR spectroscopy is used to identify the key functional groups present in the **19-Norprogesterone** molecule, specifically the ketone groups and the carbon-carbon double bond.

- Objective: To identify characteristic vibrational frequencies of functional groups.
- Methodology:
 - Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the **19-Norprogesterone** sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the crystal.
 - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.
 - Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected peaks include:
 - $\sim 1700 \text{ cm}^{-1}$ (C=O stretch, acetyl group at C17).
 - $\sim 1665 \text{ cm}^{-1}$ (C=O stretch, conjugated ketone at C3).
 - $\sim 1615 \text{ cm}^{-1}$ (C=C stretch, conjugated alkene in A-ring).

Mass spectrometry is employed to determine the molecular weight of **19-Norprogesterone** and to study its fragmentation pattern, further confirming its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing steroids.[5][6]

- Objective: To confirm the molecular weight and obtain fragmentation data.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
 - Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 µL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Full scan to detect the molecular ion $[M+H]^+$. Follow with product ion scan (tandem MS) of the parent ion to obtain fragmentation patterns. For quantification, Scheduled Multiple Reaction Monitoring (MRM) can be used.[5]
 - Expected Ion: $[C_{20}H_{28}O_2 + H]^+$ at m/z 301.2.
 - Data Analysis: Analyze the mass spectrum to confirm the molecular weight corresponding to the molecular formula $C_{20}H_{28}O_2$. Interpret the fragmentation pattern to ensure it is consistent with the known structure of **19-Norprogesterone**.

Biological Activity and Signaling Pathways

19-Norprogesterone exerts its biological effects primarily through interaction with nuclear steroid receptors, leading to the regulation of gene expression.[7]

Mechanism of Action

The primary mechanism of action for **19-Norprogesterone** involves binding to and activating the Progesterone Receptor (PR).[8] This interaction initiates a cascade of events leading to changes in gene transcription in target tissues.[7]

Additionally, unlike progesterone which is an antagonist of the Mineralocorticoid Receptor (MR), **19-Norprogesterone** acts as a partial agonist.[1][9] This activity can lead to mineralocorticoid effects such as sodium retention.[1][10] The affinity of **19-Norprogesterone** for the rat MR is approximately 47% of that of aldosterone.[1][11] Its derivatives are often designed to reduce this MR affinity while maintaining high progestogenic potency.[11][12]

Signaling Pathway Visualization

The classical genomic signaling pathway for progestins like **19-Norprogesterone** involves receptor dimerization, nuclear translocation, and binding to specific DNA sequences.

[Click to download full resolution via product page](#)

Genomic signaling pathway of **19-Norprogesterone**.

Experimental Protocols: Biological Activity

Evaluating the biological activity of **19-Norprogesterone** and its derivatives involves both *in vitro* and *in vivo* assays.

Progesterone Receptor Competitive Binding Assay

This in vitro assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

- Objective: To determine the relative binding affinity (e.g., IC_{50} , K_i) of **19-Norprogesterone** for the Progesterone Receptor (PR).
- Principle: This is a competitive assay where the unlabeled test compound (**19-Norprogesterone**) competes with a labeled ligand (e.g., fluorescently-labeled progesterone) for binding to the PR Ligand-Binding Domain (LBD). Displacement of the labeled ligand is measured, often via fluorescence polarization.[13][14]
- Methodology (Fluorescence Polarization-based):
 - Reagents & Materials:
 - Recombinant human PR-LBD.
 - Fluorescently labeled progesterone ligand ("tracer").
 - Assay Buffer (e.g., phosphate buffer with BSA).
 - Test Compound: **19-Norprogesterone**, serially diluted in assay buffer/DMSO.
 - Control Compounds: Progesterone (positive control), vehicle (negative control).
 - Low-volume, black, 384-well microplates.
 - Microplate reader capable of measuring fluorescence polarization.[13]
 - Procedure:
 - Add 5 μ L of serially diluted **19-Norprogesterone**, controls, or vehicle to the wells of the microplate.
 - Prepare a premix of PR-LBD and the fluorescent tracer in assay buffer at 2x the final desired concentration.

- Add 5 μ L of the PR-LBD/tracer premix to each well. The final volume should be 10 μ L.
- Gently mix the plate on a shaker for 1 minute.
- Incubate the plate at room temperature for 1-4 hours, protected from light.
- Measure the fluorescence polarization (FP) on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.
- Data Analysis:
 - High FP values indicate the tracer is bound to the receptor. Low FP values indicate displacement by the test compound.
 - Plot the FP signal against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of **19-Norprogesterone** required to displace 50% of the labeled ligand.

Clauberg Assay (In Vivo)

Historically, the Clauberg assay was the standard method for assessing progestational activity in vivo.^[1] It measures the ability of a compound to induce endometrial proliferation in immature female rabbits primed with estrogen.

- Objective: To determine the in vivo progestational potency of **19-Norprogesterone**.
- Methodology:
 - Animal Model: Immature female rabbits.
 - Procedure:
 - Priming: Prime the rabbits with daily injections of an estrogen (e.g., estradiol benzoate) for approximately 6 days to stimulate endometrial growth.
 - Treatment: Following estrogen priming, administer the test compound (**19-Norprogesterone**) daily for 5 days.

- Endpoint: Euthanize the animals and perform a hysterectomy.
- Evaluation: Histologically examine the uterine sections. The degree of glandular proliferation and differentiation of the endometrium is scored (e.g., on the McPhail scale).
- Data Analysis: Compare the endometrial response score for **19-Norprogesterone** to that of a standard (progesterone) to determine its relative potency. Studies have shown **19-Norprogesterone** to be 4- to 8-fold more potent than progesterone in this assay.^[1]

Experimental and Analytical Workflow

The development and characterization of a synthetic steroid like **19-Norprogesterone** follows a logical workflow from synthesis to biological validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]
- 2. The antigenadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]
- 5. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 6. WO2023076509A1 - Methods and systems for measuring progesterone metabolites - Google Patents [patents.google.com]
- 7. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 19-Norprogesterone | 472-54-8 [smolecule.com]

- 9. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 19-Norprogesterone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209251#physicochemical-properties-of-19-norprogesterone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com